molecular formula C21H27FN6O2 B2809609 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-75-1

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B2809609
CAS No.: 878421-75-1
M. Wt: 414.485
InChI Key: XXINGIITDDSKME-UHFFFAOYSA-N
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Description

The compound “8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione” is related to a class of compounds used in the treatment of cancers . It seems to be associated with the inhibition of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring seems to be essential for its activity .


Chemical Reactions Analysis

The compound appears to interact with ENTs in a concentration-dependent manner . It seems to inhibit both ENT1 and ENT2, reducing the Vmax of uridine transport without affecting Km .

Scientific Research Applications

  • Antihistamine Activity : A structural derivative of this compound demonstrated potent antihistamine H1-activity. This research highlights the potential of this chemical structure in developing new antihistamines without antidopaminergic activity (Abou-Gharbia et al., 1995).

  • Luminescent Properties : Research on piperazine substituted naphthalimide model compounds, closely related to the compound , showed that these compounds have unique fluorescence spectra and could serve as pH probes (Gan et al., 2003).

  • Herbicidal Activity : Novel 1-phenyl-piperazine-2,6-diones, which are structurally similar, were synthesized and found to possess significant herbicidal activity (Li et al., 2005).

  • Polyamide Synthesis : The compound was utilized in the synthesis of polyamides containing theophylline and thymine, demonstrating its utility in polymer chemistry (Hattori & Kinoshita, 1979).

  • 5-HT2 Antagonist Activity : Derivatives with a structure similar to this compound showed potent 5-HT2 antagonist activity, indicating potential applications in treating disorders related to serotonin receptors (Watanabe et al., 1992).

  • Synthesis of Flunarizine : Research detailed the synthesis of flunarizine, a drug for migraines and dizziness, utilizing a compound structurally related to the one (Shakhmaev et al., 2016).

  • Anticonvulsant Activity : Piperazine derivatives, structurally related to the compound, were synthesized and evaluated for their anticonvulsant activity, indicating potential applications in epilepsy treatment (Obniska et al., 2012).

  • Antiasthmatic Agents : The compound was a part of a study aiming to develop antiasthmatic agents, showcasing its potential in respiratory medicine (Bhatia et al., 2016).

Future Directions

The compound’s selectivity for ENT2 over ENT1 suggests potential for further modification of its chemical structure to create even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-14(2)28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-9-11-27(12-10-26)16-8-6-5-7-15(16)22/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINGIITDDSKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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